ethyl (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound characterized by its complex structure, which includes a thiazolopyrimidine core, a furan ring, and various functional groups such as nitro, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step might involve the use of a furan derivative and a coupling reaction to attach it to the core structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group might yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: This compound can be used as a building block for the synthesis of other complex molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug development: Due to its complex structure, it might exhibit biological activity and could be investigated as a potential drug candidate.
Medicine
Therapeutic applications: If found to have biological activity, it could be developed into a therapeutic agent for various diseases.
Industry
Material science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds with a thiazolopyrimidine core.
Furan derivatives: Compounds containing a furan ring.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
This compound is unique due to its combination of functional groups and complex structure, which might confer specific properties and activities not found in similar compounds.
Properties
Molecular Formula |
C29H24ClN3O8S |
---|---|
Molecular Weight |
610.0 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24ClN3O8S/c1-5-40-28(35)25-15(2)31-29-32(26(25)17-7-10-22(38-3)23(13-17)39-4)27(34)24(42-29)14-18-8-11-21(41-18)16-6-9-19(30)20(12-16)33(36)37/h6-14,26H,5H2,1-4H3/b24-14+ |
InChI Key |
DPBDCALHDKXFTH-ZVHZXABRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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